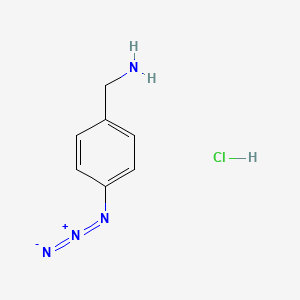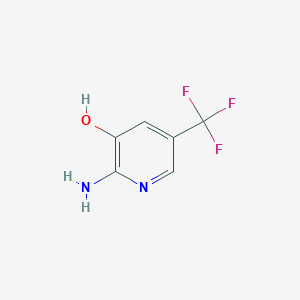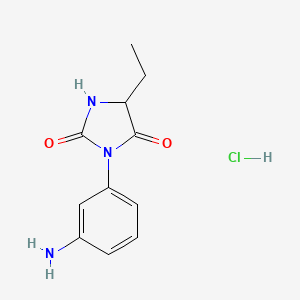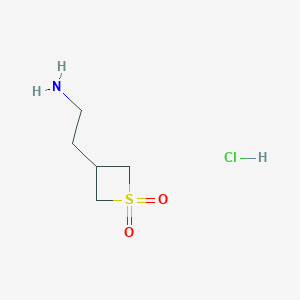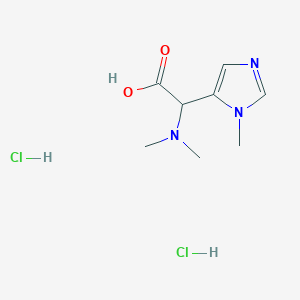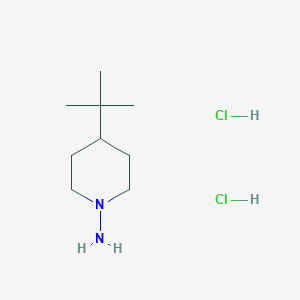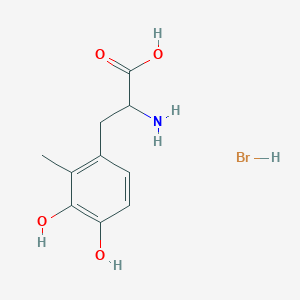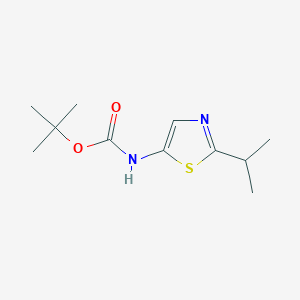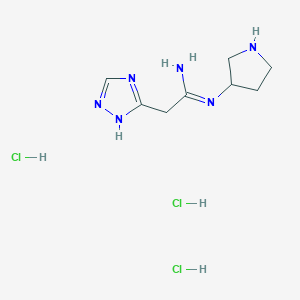
Acide trans-1-(benzyloxycarbonyl)-5-méthylpipéridine-3-carboxylique
Vue d'ensemble
Description
trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its benzyloxycarbonyl group serves as a protective group for the nitrogen atom, allowing selective reactions at other positions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of piperidine-based drugs, which are known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Industry: In the pharmaceutical industry, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is used in the development of new drug candidates
Mécanisme D'action
- Plasminogen is a precursor to plasmin, an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid helps maintain clot stability and prevents excessive bleeding .
- Consequently, fibrinolysis (the breakdown of fibrin clots) is inhibited, promoting clot stability and reducing bleeding .
- Downstream effects include reduced clot breakdown, improved hemostasis, and prevention of hemorrhagic episodes .
- Cellular effects include reduced bleeding, improved wound healing, and prevention of excessive blood loss .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Tranexamic acid is well-absorbed when taken orally. It has a relatively short half-life (about 2 hours) and distributes throughout the body. The liver metabolizes it, and the primary metabolite is trans-4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA). Renal excretion plays a significant role in eliminating tranexamic acid. High bioavailability ensures effective therapeutic levels .
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a carboxylic acid group at the 3-position. One common method involves the reaction of 5-methylpiperidine with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-1-(Benzyloxycarbonyl)-4-methylpiperidine-3-carboxylic acid: Similar structure but with a methyl group at the 4-position.
cis-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid: Geometric isomer with different spatial arrangement.
trans-1-(Methoxycarbonyl)-5-methylpiperidine-3-carboxylic acid: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness: trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzyloxycarbonyl group This group provides stability and protection to the nitrogen atom, allowing selective reactions and modifications at other positions
Propriétés
IUPAC Name |
(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
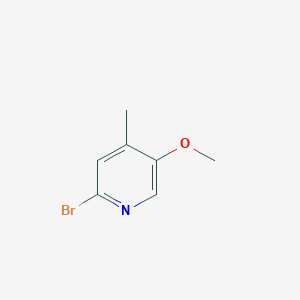
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
